molecular formula C40H34BrNO2P2Pd B1602233 trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) CAS No. 251567-28-9

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)

Cat. No.: B1602233
CAS No.: 251567-28-9
M. Wt: 809 g/mol
InChI Key: KYQYWUJRFOCJEW-UHFFFAOYSA-L
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Description

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II): is a palladium-based compound widely used as a catalyst in various organic synthesis reactions. It is known for its effectiveness in facilitating carbon-carbon bond formation, making it a valuable tool in the field of synthetic chemistry .

Mechanism of Action

Target of Action

The primary target of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is the formation of carbon-carbon bonds . This compound acts as a catalyst in various coupling reactions, facilitating the formation of these bonds.

Mode of Action

This compound functions as a catalyst in several types of coupling reactions, including the Suzuki-Miyaura cross-coupling reaction . It interacts with its targets by accelerating the rate of the reaction without being consumed in the process. The compound’s mode of action involves the formation of a complex with the reactants, lowering the activation energy required for the reaction and thus increasing the reaction rate.

Biochemical Pathways

The compound is involved in various biochemical pathways related to the formation of carbon-carbon bonds. These include the Suzuki-Miyaura cross-coupling reaction, the Stille coupling reaction, and other types of coupling reactions . The downstream effects of these reactions are the formation of new organic compounds.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds . This is particularly useful in the field of organic chemistry for the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) typically involves the reaction of palladium(II) bromide with N-succinimidyl and triphenylphosphine ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally synthesized in a laboratory setting using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These include:

Common Reagents and Conditions: The compound is used in conjunction with various reagents, including boronic acids, organotin compounds, and terminal alkynes. Reaction conditions often involve the use of bases, solvents like toluene or DMF, and controlled temperatures .

Major Products: The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Comparison with Similar Compounds

  • Bis(triphenylphosphine)palladium(II) dichloride
  • Tetrakis(triphenylphosphine)palladium(0)
  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

Uniqueness: trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic reactions. Its ability to facilitate a wide range of cross-coupling reactions makes it a versatile and valuable catalyst in synthetic chemistry .

Properties

IUPAC Name

bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQYWUJRFOCJEW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34BrNO2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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